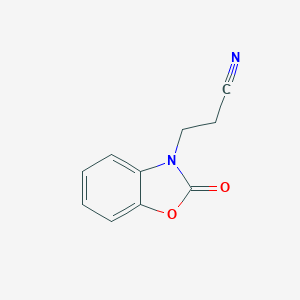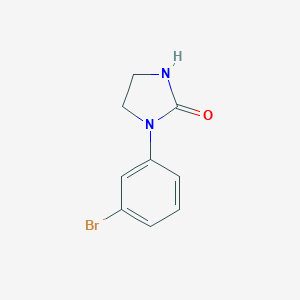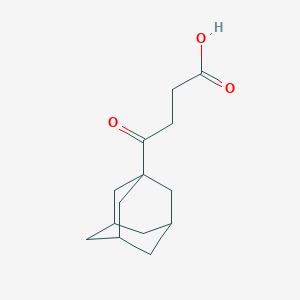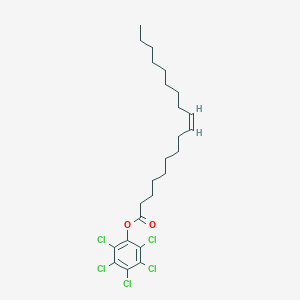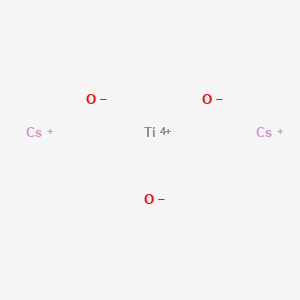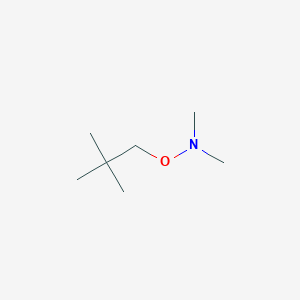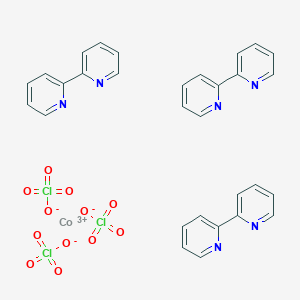
tris(2,2'-bipyridyl)cobalt(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,2'-bipyridyl)cobalt(III), commonly known as [Co(bpy)3]3+, is a coordination complex that has been widely used in scientific research due to its unique properties. This complex is a redox-active molecule that can undergo reversible one-electron oxidation and reduction reactions, making it a useful tool in electrochemical and photochemical studies. In
Mécanisme D'action
The mechanism of action of tris(2,2'-bipyridyl)cobalt(III) depends on the specific application. In electrochemistry, [Co(bpy)3]3+ acts as a mediator by accepting or donating electrons to the electrode surface, thereby facilitating the oxidation or reduction of the analyte. In photochemistry, [Co(bpy)3]3+ absorbs light and undergoes an excited-state reaction, which can generate reactive intermediates that participate in photocatalytic reactions. In biology, [Co(bpy)3]3+ can interact with metalloproteins by coordinating to the metal center and disrupting the protein function.
Effets Biochimiques Et Physiologiques
Tris(2,2'-bipyridyl)cobalt(III) has been shown to have low toxicity and good biocompatibility, making it a promising tool for biological applications. However, the complex can interact with metalloproteins and disrupt their function, which can have detrimental effects on cellular processes. Therefore, caution should be taken when using [Co(bpy)3]3+ in biological studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tris(2,2'-bipyridyl)cobalt(III) in lab experiments include its redox-active and photoactive properties, which make it a useful tool in electrochemical and photochemical studies. The complex is also relatively easy to synthesize and has good solubility in polar organic solvents. However, the limitations of [Co(bpy)3]3+ include its potential toxicity and the possibility of interfering with metalloprotein function in biological studies.
Orientations Futures
There are several future directions for the use of tris(2,2'-bipyridyl)cobalt(III) in scientific research. One potential direction is the development of new electrochemical and photochemical applications, such as the use of [Co(bpy)3]3+ in energy storage and conversion devices. Another direction is the exploration of [Co(bpy)3]3+ as a potential therapeutic agent for metalloprotein-related diseases, such as cancer and neurodegenerative disorders. Additionally, the development of new synthetic methods for [Co(bpy)3]3+ and its derivatives could lead to improved properties and applications.
Méthodes De Synthèse
The synthesis of tris(2,2'-bipyridyl)cobalt(III) involves the reaction of cobalt(II) with 2,2'-bipyridine in the presence of an oxidizing agent, such as cerium(IV) ammonium nitrate. The reaction produces [Co(bpy)3]3+ as a red-orange solid that is soluble in water and polar organic solvents. The purity and yield of the product can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
Tris(2,2'-bipyridyl)cobalt(III) has been used in various scientific research fields, including electrochemistry, photochemistry, and biology. In electrochemistry, [Co(bpy)3]3+ is commonly used as a redox-active mediator in electrochemical cells to facilitate electron transfer reactions. In photochemistry, [Co(bpy)3]3+ is used as a photosensitizer in photocatalytic reactions, such as water splitting and organic synthesis. In biology, [Co(bpy)3]3+ has been used as a luminescent probe for biological imaging and as a metalloprotein inhibitor.
Propriétés
Numéro CAS |
14376-02-4 |
|---|---|
Nom du produit |
tris(2,2'-bipyridyl)cobalt(III) |
Formule moléculaire |
C30H24Cl3CoN6O12 |
Poids moléculaire |
825.8 g/mol |
Nom IUPAC |
cobalt(3+);2-pyridin-2-ylpyridine;triperchlorate |
InChI |
InChI=1S/3C10H8N2.3ClHO4.Co/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*2-1(3,4)5;/h3*1-8H;3*(H,2,3,4,5);/q;;;;;;+3/p-3 |
Clé InChI |
NMBDAQCKNYPFCW-UHFFFAOYSA-K |
SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Co+3] |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Co+3] |
Autres numéros CAS |
14376-02-4 |
Synonymes |
Co(bpy)3(3) cobalt trisbipyridyl CoBPY cpd tris(2,2'-bipyridyl)cobalt(III) tris(2,2'-bipyridyl)cobalt(III) perchlorate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



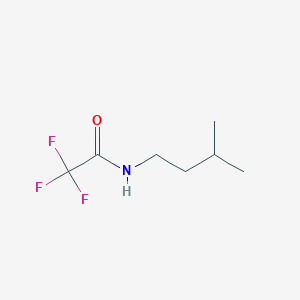
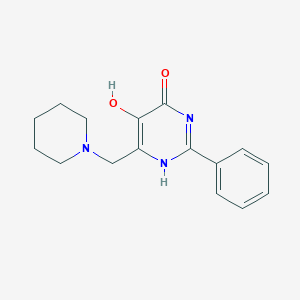
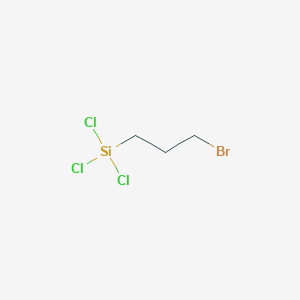
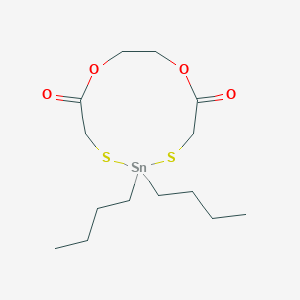
![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)
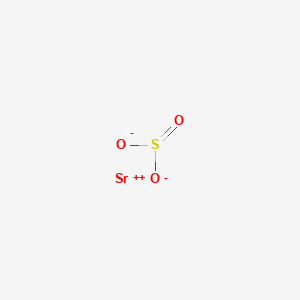
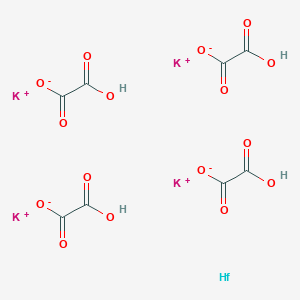
![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)
